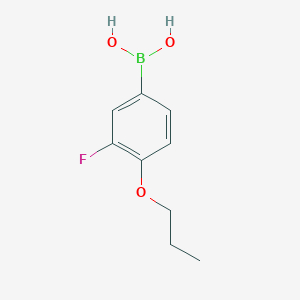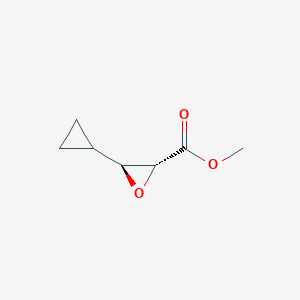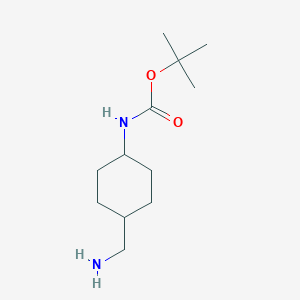
3-Fluoro-4-propoxyphenylboronic acid
Descripción general
Descripción
3-Fluoro-4-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da . It is used in laboratory settings for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-propoxyphenylboronic acid consists of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 198.0863526 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-propoxyphenylboronic acid include a molecular weight of 198.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 49.7 Ų, and it has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Fluoro-4-propoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is used to form carbon-carbon bonds and is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products.
Drug Discovery
The boronic acid group in 3-Fluoro-4-propoxyphenylboronic acid can interact with enzymes and proteins, making it useful in drug discovery . It can be used to design inhibitors that target proteases, an enzyme class involved in various diseases.
Diagnostic Agents
Boronic acids can bind to saccharides, which enables 3-Fluoro-4-propoxyphenylboronic acid to be used in the development of diagnostic agents . It can be part of sensors that detect glucose levels, aiding in diabetes management.
Catalyst Design
This compound can act as a ligand for catalysts used in asymmetric synthesis . The fluorine atom can influence the electronic properties of the catalyst, potentially improving its efficiency and selectivity.
Polymer Chemistry
The compound can be incorporated into polymers to introduce boronic acid functionalities . These functionalities can impart unique characteristics like self-healing properties or responsiveness to environmental stimuli.
Bioconjugation
3-Fluoro-4-propoxyphenylboronic acid: can be used in bioconjugation techniques to attach biomolecules to various substrates . This is useful in creating targeted drug delivery systems and in the modification of biomaterials.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMFQWJHYCKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584277 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-propoxyphenylboronic acid | |
CAS RN |
192376-68-4 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)







![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)


![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
